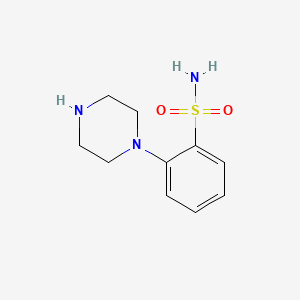

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

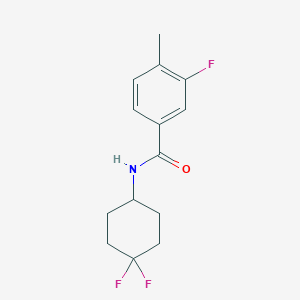

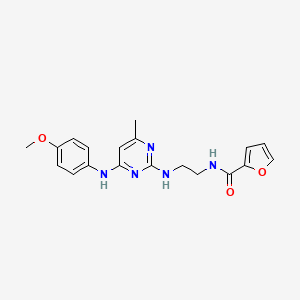

“2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” is a chemical compound with the molecular formula C11H13N3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 2nd position by a methyl group and at the 5th position by a 2-methylphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amino-pyrazoles in general are known to participate in a variety of chemical reactions. They are used as reagents in organic and medicinal synthesis, contributing to the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding Impact

Research into pyrazole derivatives, such as 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, has elucidated the role of intramolecular hydrogen bonding on the reductive cyclization process. Studies combining X-ray diffraction and DFT calculations have revealed that intramolecular hydrogen bonds significantly affect the reactivity of these compounds. The existence of these bonds was shown to be a crucial factor responsible for the low reactivity observed in the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. Such insights are pivotal for developing alternative synthesis methods, including microwave irradiation, to enhance reactivity and efficiency (Szlachcic et al., 2020).

Antimicrobial Additives

The incorporation of pyrazole derivatives into polyurethane varnishes and printing ink pastes has been explored as a strategy for creating antimicrobial coatings. Such derivatives have been tested for their efficacy against various microbial strains, showing significant antimicrobial effects. This application highlights the potential of pyrazole-based compounds in enhancing the microbial resistance of surface coatings, which could have wide-ranging implications in industrial and healthcare settings (El‐Wahab et al., 2015).

Corrosion Inhibition

Pyrazole compounds have been investigated for their efficacy as corrosion inhibitors, particularly for the protection of iron surfaces in acidic media. The inhibitory effects of bipyrazolic type organic compounds on iron corrosion have been demonstrated using various electrochemical techniques. These studies reveal that such compounds can act as efficient corrosion inhibitors, offering a protective mechanism that could be valuable in extending the lifespan of metal components in corrosive environments (Chetouani et al., 2005).

Synthesis and Evaluation as Anti-infective Agents

The synthesis and biological evaluation of thiazole clubbed with pyrazole derivatives have shown promising results as anti-infective agents and apoptosis inducers. These compounds have been tested for their antibacterial, antimalarial, and cytotoxic activities, showcasing their potential in treating infectious diseases and their use in medical research for developing new therapeutic agents (Bansal et al., 2020).

Anti-tumor and Antimicrobial Activity

The antitumor, antifungal, and antibacterial activities of pyrazole derivatives have been explored through the synthesis and structural characterization of various compounds. These activities have been linked to specific pharmacophore sites within the molecules, highlighting the potential of pyrazole derivatives in developing new pharmacological agents with targeted biological activities (Titi et al., 2020).

Orientations Futures

The future directions for “2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” and similar compounds lie in their potential applications in various fields. Amino-pyrazoles are of great interest to the academic community and industry due to their large therapeutic potential . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Propriétés

IUPAC Name |

2-methyl-5-(2-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOIFZZTYWRZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2721830.png)

![N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2721833.png)

![1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[[4-(2-pyridinyl)phenyl]methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B2721834.png)

![N-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2721838.png)